molecular formula C8H6ClFO B1630997 2'-Chloro-4'-fluoroacetophenone CAS No. 700-35-6

2'-Chloro-4'-fluoroacetophenone

Cat. No.: B1630997
CAS No.: 700-35-6
M. Wt: 172.58 g/mol
InChI Key: CSEMGLVHVZRXQF-UHFFFAOYSA-N
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Description

2’-Chloro-4’-fluoroacetophenone is an organic compound with the chemical formula C8H6ClFO. It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 2’ position and a fluorine atom at the 4’ position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2’-Chloro-4’-fluoroacetophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of fluorobenzene with chloracetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in an organic solvent such as dichloroethane at low temperatures (-3°C to -1°C) for about one hour. After the reaction, concentrated hydrochloric acid is added to complete the process, followed by neutralization and purification steps .

Industrial Production Methods: Industrial production of 2’-Chloro-4’-fluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of ionic liquids to enhance reaction efficiency and reduce waste. The reaction mixture is distilled to isolate the desired product, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2’-Chloro-4’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols under basic conditions.

    Condensation Reactions: Often carried out in the presence of a base or acid catalyst at moderate temperatures.

Major Products:

Scientific Research Applications

2’-Chloro-4’-fluoroacetophenone is widely used in scientific research due to its versatility:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, including potential anti-inflammatory and antimicrobial agents.

    Industry: Used in the production of agrochemicals and other fine chemicals

Comparison with Similar Compounds

  • 2-Bromo-4’-fluoroacetophenone
  • 4’-Fluoroacetophenone
  • 2-Chloroacetophenone
  • 4-Chloro-4’-fluorobutyrophenone

Comparison: 2’-Chloro-4’-fluoroacetophenone is unique due to the presence of both chlorine and fluorine substituents, which enhance its reactivity and versatility in synthetic applications. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEMGLVHVZRXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371411
Record name 2'-CHLORO-4'-FLUOROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-35-6
Record name 1-(2-Chloro-4-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-CHLORO-4'-FLUOROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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